molecular formula C19H23N5O4 B2831008 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 2034538-76-4

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2831008
CAS No.: 2034538-76-4
M. Wt: 385.424
InChI Key: PGQJRNFCRJDUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the reaction of cyanuric chloride with appropriate amines or alcohols under controlled conditions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the triazine intermediate.

    Final Coupling: The final step involves coupling the triazine-pyrrolidine intermediate with the dimethylphenyl group using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be used as a probe or ligand in studies involving enzyme interactions, receptor binding, or cellular uptake. Its triazine ring is known for its stability and ability to form strong interactions with biological targets.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The triazine ring is a common motif in many drugs, and modifications to the pyrrolidine and dimethylphenyl groups can lead to compounds with diverse pharmacological activities.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazine ring can form hydrogen bonds or hydrophobic interactions with target molecules, while the pyrrolidine and dimethylphenyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-phenyl-5-oxopyrrolidine-3-carboxamide: Similar structure but lacks the dimethyl groups on the phenyl ring.

    N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness

The presence of both the triazine and pyrrolidine rings, along with the dimethylphenyl group, makes N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide unique. These structural features contribute to its stability, reactivity, and potential for diverse applications.

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-11-5-6-14(7-12(11)2)24-10-13(8-16(24)25)17(26)20-9-15-21-18(27-3)23-19(22-15)28-4/h5-7,13H,8-10H2,1-4H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQJRNFCRJDUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NC(=NC(=N3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.